

# Necrosulfonamide: A Technical Guide to its Chemical Properties and Mechanism of Action

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## Compound of Interest

Compound Name: *Necrosis inhibitor 2*

Cat. No.: *B15583576*

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## Abstract

Necrosulfonamide (NSA) has emerged as a critical chemical tool and potential therapeutic lead compound for its potent and specific inhibition of necroptosis, a form of regulated necrotic cell death. This technical guide provides an in-depth overview of the chemical and physical properties of Necrosulfonamide, its mechanism of action targeting the Mixed Lineage Kinase Domain-Like (MLKL) protein, and detailed protocols for its application in experimental settings. This document is intended to serve as a comprehensive resource for researchers in the fields of cell death, inflammation, and drug discovery.

## Chemical and Physical Properties

Necrosulfonamide is a synthetic small molecule belonging to the sulfonamide class of compounds. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	(2E)-N-[4-[[[3-Methoxy-2-pyrazinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide	[1]
Synonyms	NSA, (E)-Necrosulfonamide	[2]
CAS Number	1360614-48-7	[3]
Molecular Formula	C <sub>18</sub> H <sub>15</sub> N <sub>5</sub> O <sub>6</sub> S <sub>2</sub>	[3]
Molecular Weight	461.47 g/mol	[3]
Appearance	Lyophilized powder	[3]
Purity	>98%	[3]
Solubility	Soluble in DMSO at 10 mg/mL[3], up to 20 mM in DMSO, and 92 mg/mL in fresh DMSO.[2] Moisture-absorbing DMSO can reduce solubility.[2]	[2][3]
Storage and Stability	Store lyophilized powder at -20°C for up to 24 months.[3] Once in solution (DMSO), store at -20°C and use within 3 months.[3] Aliquot to avoid multiple freeze-thaw cycles.[3]	[3]

## Mechanism of Action

Necrosulfonamide is a potent and selective inhibitor of necroptosis.[3][4] Its primary mechanism of action involves the direct and covalent modification of the Mixed Lineage Kinase Domain-Like (MLKL) protein, the most downstream effector of the necroptosis pathway.

## Inhibition of MLKL and Necroptosis

Necroptosis is a regulated form of necrosis initiated by various stimuli, including tumor necrosis factor-alpha (TNF- $\alpha$ ), in the presence of caspase inhibitors.[5] This signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex known as the necrosome. Activated RIPK3 then phosphorylates MLKL.

Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane.[6] These MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of cellular contents.

Necrosulfonamide specifically targets a cysteine residue (Cys86) within the N-terminal domain of human MLKL.[2] Through a Michael addition reaction, NSA forms a covalent bond with this cysteine, which is crucial for the oligomerization of MLKL. By preventing MLKL oligomerization, Necrosulfonamide effectively blocks the final execution step of necroptosis.[7] It is important to note that NSA does not inhibit the upstream phosphorylation of MLKL by RIPK3.[8]

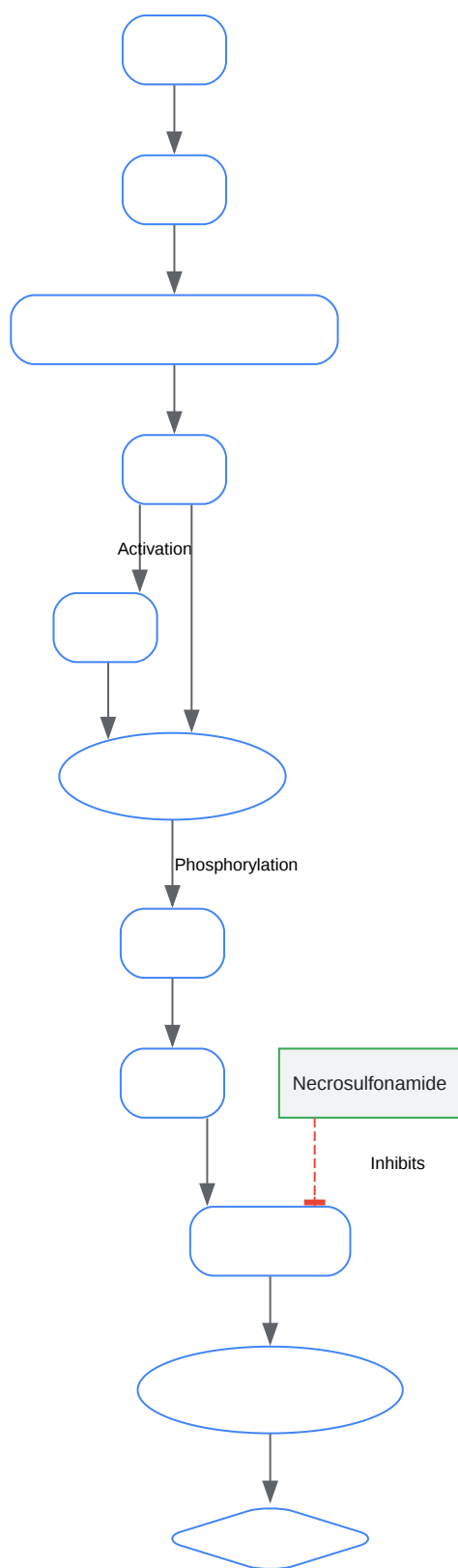
The specificity of Necrosulfonamide for human MLKL is attributed to the presence of Cys86. In murine MLKL, this residue is replaced by a tryptophan, rendering the mouse protein insensitive to NSA.[2]

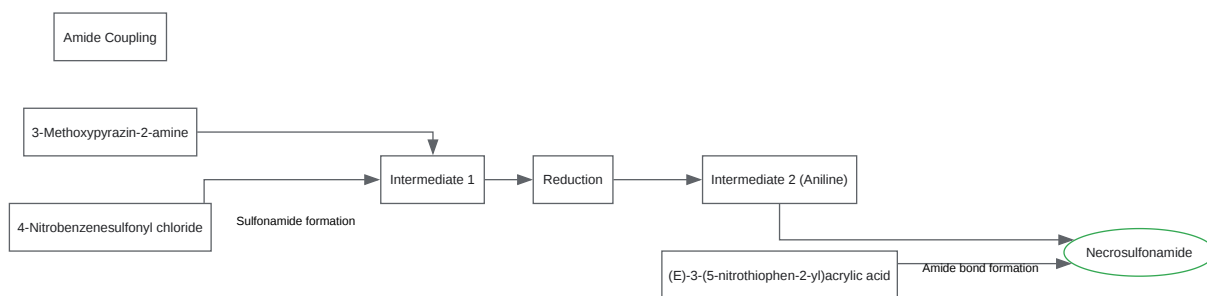
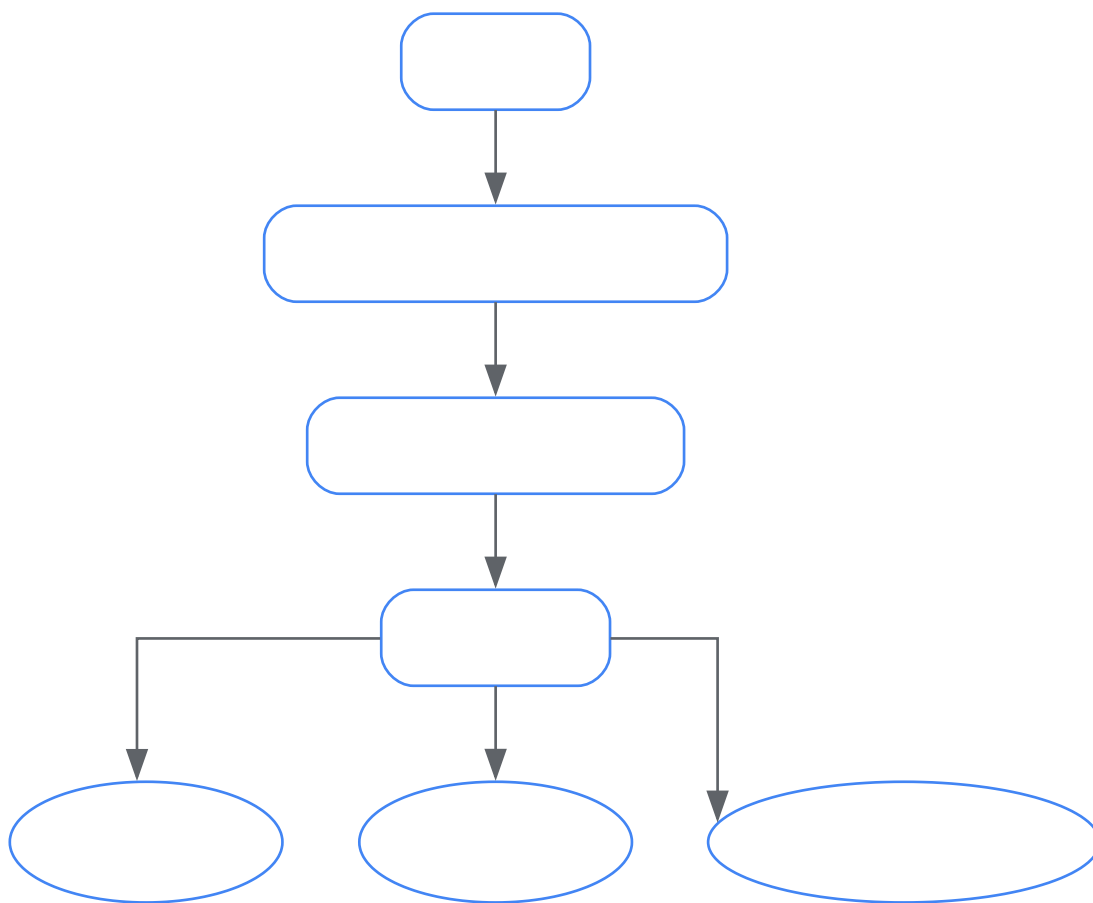
## Inhibition of Pyroptosis

In addition to its role in necroptosis, Necrosulfonamide has been shown to inhibit pyroptosis, another form of programmed cell death. NSA directly targets and inhibits Gasdermin D (GSDMD), a key effector protein in the pyroptotic pathway.[9] This dual inhibitory activity makes Necrosulfonamide a valuable tool for dissecting the roles of both necroptosis and pyroptosis in various pathological conditions.

## Signaling Pathways

The following diagrams illustrate the necroptosis signaling pathway and the point of inhibition by Necrosulfonamide, as well as a simplified experimental workflow for studying its effects.





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